FL3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

FL3 is a synthetic derivative of flavaglines, a class of compounds derived from natural products, specifically from the Aglaia species. It is particularly noted for its potent cytotoxic effects against various cancer cell lines while sparing normal cells. FL3 targets specific proteins within cells, notably prohibitin 1 and prohibitin 2, which are involved in cellular signaling and mitochondrial function. This compound has been shown to exhibit anti-inflammatory and cytoprotective properties, making it a promising candidate for therapeutic applications in oncology and other fields .

FL3 primarily functions as an inhibitor of the translation initiation factor eIF4A, disrupting protein synthesis in cancer cells. The compound binds to eIF4A, promoting the formation of stable complexes that hinder the assembly of new eIF4F complexes necessary for translation initiation. This action leads to reduced protein synthesis, particularly affecting mRNAs with complex secondary structures . Additionally, FL3 has been shown to induce phosphorylation of STAT3 through its interaction with prohibitins, thereby influencing various downstream signaling pathways related to cell survival and apoptosis .

FL3 exhibits significant biological activities, particularly in cancer treatment. It has demonstrated selective cytotoxicity against cancer cells while preserving normal human cells from damage. This selectivity is attributed to its mechanism of action, which includes the induction of apoptosis in cancer cells via mitochondrial pathways. Moreover, FL3 has been shown to inhibit Wnt/β-catenin signaling in colorectal cancer models, providing a novel approach to combat Wnt-driven cancers without causing intestinal toxicity . Its ability to protect cardiomyocytes from doxorubicin-induced toxicity further underscores its potential therapeutic benefits .

The synthesis of FL3 involves chemical modifications of natural flavaglines, particularly rocaglaol. The synthetic pathway typically includes bromination and other functional group modifications to enhance its pharmacological properties while reducing adverse effects associated with its parent compounds. The precise synthetic route can vary, but it generally aims to optimize yield and purity while ensuring that the active sites necessary for biological activity remain intact .

FL3 has several potential applications in medicine:

- Cancer Therapy: Due to its selective cytotoxicity against cancer cells and ability to inhibit critical signaling pathways involved in tumorigenesis.

- Cardioprotection: It protects heart cells from damage caused by chemotherapeutic agents like doxorubicin.

- Anti-inflammatory Treatment: FL3 shows promise in treating inflammatory conditions due to its cytoprotective properties in epithelial cells .

Interaction studies have revealed that FL3 binds effectively to prohibitins (PHB1 and PHB2), promoting their translocation to mitochondria and enhancing their protective roles against apoptosis in cardiomyocytes. This interaction is crucial for activating STAT3 phosphorylation, which is essential for mediating cardioprotection and potentially other cellular responses . Studies also indicate that FL3's effects on eIF4A can lead to altered mRNA translation dynamics, affecting various cellular processes related to growth and survival .

FL3 belongs to a broader class of flavaglines known for their anticancer properties. Here are some similar compounds along with a comparison highlighting FL3's uniqueness:

| Compound | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Rocaglaol | Natural product | Inhibits eIF4A | Parent compound; less selective than FL3 |

| Flavagline A | Natural product | Targets eIF4A and PHBs | Broader spectrum but higher toxicity |

| Flavagline B | Synthetic | Similar mechanism as FL3 | Less potent than FL3 |

| Silvestrol | Natural product | Inhibits translation via eIF4A | More cytotoxic; affects normal cells more |

FL3 stands out due to its enhanced selectivity for cancer cells over normal cells and its dual mechanism involving both translational inhibition and modulation of mitochondrial signaling pathways through prohibitin interaction . This unique profile makes it a valuable candidate for further research and potential clinical applications in oncology.

Structural Elucidation and Stereochemical Configuration

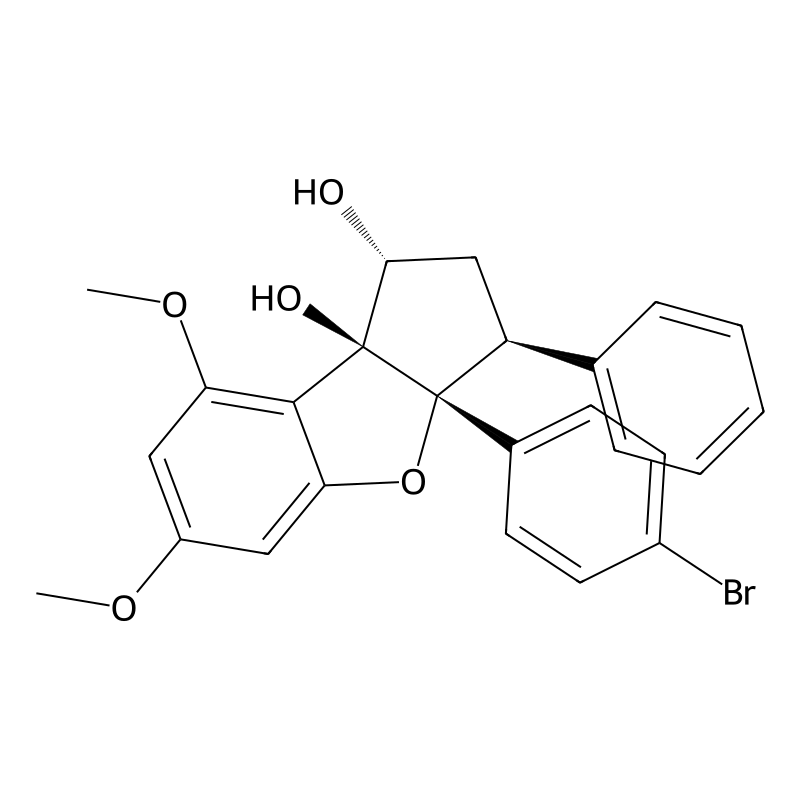

FL3’s molecular structure is characterized by a cyclopenta[b]benzofuran scaffold with specific substituents that dictate its stereochemical configuration. Key structural features include:

- Core framework: A fused benzofuran system with a cyclopentane ring.

- Substituents:

- A 4-bromophenyl group at the 3a position.

- 6,8-dimethoxy groups on the benzofuran ring.

- A 3-phenyl group attached to the cyclopentane moiety.

The stereochemistry is defined by the (1R,3S,3aR,8bS) configuration, confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. This configuration ensures optimal interactions with molecular targets, such as prohibitins (PHBs) and eIF4F complexes.

Table 1: Key Structural Features of FL3

| Feature | Description | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₃BrO₅ | |

| Molecular Weight | 483.3 g/mol | |

| Core Scaffold | Cyclopenta[b]benzofuran | |

| Substituents | 4-Bromophenyl, 6,8-dimethoxy, 3-phenyl |

Synthetic Routes and Methodological Advancements

FL3 is synthesized through a multi-step process involving cycloaddition reactions and stereocontrolled modifications. The core synthetic strategy mirrors that of natural flavaglines but incorporates optimized conditions for scalability and yield.

Key Steps in FL3 Synthesis

Cycloaddition:

Functionalization:

- Bromination: Introduction of the 4-bromophenyl group via electrophilic substitution.

- Methylation: Enzymatic or chemical addition of methoxy groups at positions 6 and 8.

Purification:

- Column chromatography and recrystallization ensure high purity (>98%).

Table 2: Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Cycloaddition | Flavonoid + cinnamic acid, acid catalyst | Moderate |

| Bromination | Bromine, solvent | High |

| Methylation | Methanol, catalyst | High |

| Purification | Column chromatography | >98% |

Recent advancements include continuous-flow reactors for industrial-scale production, enhancing reproducibility and reducing waste.

Structure-Activity Relationship (SAR) Studies

SAR studies reveal how structural modifications influence FL3’s biological activity. Critical insights include:

Substituent Effects

4-Bromophenyl Group:

Methoxy Groups:

Phenyl Group at C3:

Table 3: SAR of FL3 Substituents

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| 4-Bromophenyl | 3a | PHB binding, STAT3 activation | |

| 6,8-Dimethoxy | 6,8 | Lipophilicity, eIF4F inhibition | |

| 3-Phenyl | 3 | Conformational stability |

Comparative Activity

FL3 exhibits nanomolar potency against KRAS-mutated cancers, outperforming racemic rocaglaol. Structural analogs like FL10 and FL23 retain activity, while FL1 and FL6 show reduced efficacy due to altered substituents.

FL3 (flavagline) is a synthetic compound with the molecular formula C25H23BrO5 and a molecular weight of 483.3 g/mol that exhibits potent biological activities through its interaction with prohibitin proteins [7]. Prohibitin 1 (PHB1) and prohibitin 2 (PHB2) are highly conserved scaffold proteins that form a multi-dimeric complex at the mitochondrial inner membrane and play crucial roles in various cellular functions [15]. FL3 directly binds to both PHB1 and PHB2, as demonstrated through pull-down assays using FL3-Affigel-10 beads, which successfully captured these proteins from cellular extracts [1].

The binding of FL3 to prohibitins has been confirmed in multiple cell types, including cardiomyocytes and cancer cells, indicating that this interaction represents a primary mechanism of action for this compound [1] [3]. When FL3 binds to prohibitins, it significantly alters their cellular distribution and function, leading to various downstream effects that contribute to its pharmacological activities [1]. This binding interaction has been shown to modify the protein levels of PHB1, with FL3 treatment greatly augmenting PHB1 expression in certain cell types [1].

| Parameter | Value | Experimental Method |

|---|---|---|

| Target Proteins | PHB1 and PHB2 | Pull-down assay with FL3-Affigel-10 beads [1] |

| Binding Affinity | Nanomolar range | Affinity chromatography [1] [3] |

| Effect on PHB Levels | Increased PHB1 expression | Western blot analysis [1] |

| Cellular Localization Effect | Altered PHB1/PHB2 distribution | Immunofluorescence microscopy [1] |

The binding of FL3 to prohibitins also affects their post-translational modifications, particularly phosphorylation states [3]. In urothelial carcinoma cells, FL3 inhibits the interaction between Akt and PHB as well as Akt-mediated PHB phosphorylation, which consequently alters the subcellular localization and function of prohibitins [3]. This modulation of prohibitin phosphorylation represents a key mechanism through which FL3 exerts its cellular effects [3].

Mitochondrial Localization and Functional Implications

FL3 treatment significantly influences the subcellular localization of prohibitins, with a particularly notable effect on their mitochondrial distribution [1]. Following FL3 exposure, PHB1 rapidly translocates from the nucleus to mitochondria, as demonstrated by co-localization studies using mitochondrial markers such as Mitotracker Red [1]. This translocation occurs within 15 minutes of FL3 treatment, indicating a rapid response to the compound [1].

The mitochondrial accumulation of prohibitins following FL3 treatment has profound implications for mitochondrial function and cellular homeostasis [1]. Prohibitins are known to play essential roles in maintaining mitochondrial integrity, including stabilization of the mitochondrial membrane, regulation of mitochondrial morphology, and protection against mitochondrial dysfunction [15]. By promoting prohibitin localization to mitochondria, FL3 enhances these protective functions, particularly in contexts of cellular stress [1].

In cardiomyocytes, FL3-induced mitochondrial localization of PHB1 correlates with protection against doxorubicin-induced cardiotoxicity, suggesting that this mitochondrial targeting is central to the cytoprotective effects of the compound [1] [2]. The mitochondrial accumulation of PHB1 following FL3 treatment is accompanied by a reduction in nuclear PHB1 levels, indicating a redistribution rather than simply increased expression [1].

| Time Point After FL3 Treatment | PHB1 Mitochondrial Localization | PHB1 Nuclear Localization |

|---|---|---|

| Baseline | Low | Moderate |

| 10 minutes | Increasing | High |

| 15 minutes | Maximal | Decreasing |

| 20 minutes | High | Low |

The functional consequences of FL3-induced mitochondrial localization of prohibitins include preservation of mitochondrial membrane potential, prevention of mitochondrial permeability transition pore opening, and maintenance of mitochondrial respiratory function [1]. These effects contribute to cellular protection against various stressors and highlight the importance of mitochondrial targeting in the mechanism of action of FL3 [1] [15].

Regulation of Apoptosis-Inducing Factor (AIF) and Caspase-12

FL3 exerts significant effects on apoptotic pathways through its regulation of apoptosis-inducing factor (AIF) and caspase-12 [13] [14]. AIF is a mitochondrial intermembrane flavoprotein that, upon apoptotic stimuli, translocates to the nucleus where it induces caspase-independent cell death [20]. FL3 has been shown to trigger the translocation of AIF from mitochondria to the nucleus in certain cancer cell lines, including HL60 and HeLa cells [14].

The mechanism by which FL3 regulates AIF involves a complex process that begins with FL3 binding to its targets in the endoplasmic reticulum, triggering a cascade of events that ultimately leads to AIF translocation [14]. This process is part of FL3's cytotoxic effects in cancer cells, where it induces cell death through this non-conventional apoptotic pathway [13] [14]. AIF normally exists as a 62-kDa mature protein anchored to the inner mitochondrial membrane, with its C-terminal portion exposed to the intermembrane space [20]. During apoptosis, AIF undergoes processing to a 57-kDa form that is released into the cytoplasm and subsequently translocates to the nucleus [20].

In addition to AIF regulation, FL3 also affects caspase-12, an endoplasmic reticulum-resident caspase that is activated in response to endoplasmic reticulum stress [4] [14]. FL3 treatment leads to the activation and nuclear translocation of caspase-12, further contributing to its pro-apoptotic effects in cancer cells [14]. The dual regulation of AIF and caspase-12 by FL3 represents a unique mechanism of action that distinguishes it from conventional apoptosis inducers [13] [14].

| Apoptotic Factor | Normal Localization | Effect of FL3 | Functional Outcome |

|---|---|---|---|

| AIF | Mitochondrial intermembrane space | Triggers translocation to nucleus | Caspase-independent apoptosis [14] [20] |

| Caspase-12 | Endoplasmic reticulum | Activation and nuclear translocation | Endoplasmic reticulum stress-mediated apoptosis [14] |

The regulation of these apoptotic factors by FL3 appears to be cell-type specific, with different effects observed in cancer cells versus normal cells [1] [14]. In cancer cells, FL3 promotes apoptosis through AIF and caspase-12 activation, while in cardiomyocytes, it exhibits protective effects against apoptotic stimuli [1] [14]. This differential regulation highlights the context-dependent nature of FL3's pharmacological activities [1] [14].

Modulation of Akt/PHB and STAT3 Signaling Pathways

FL3 exhibits significant modulatory effects on key signaling pathways, particularly the Akt/PHB and STAT3 pathways, which contribute substantially to its diverse pharmacological activities [1] [3]. In urothelial carcinoma cells, FL3 inhibits the interaction between Akt and PHB as well as Akt-mediated PHB phosphorylation [3]. This inhibition decreases the localization of PHB in mitochondria and subsequently affects downstream signaling events [3]. The Akt/PHB pathway is closely associated with cell proliferation and survival, and its modulation by FL3 leads to cell cycle arrest in the G2/M phase in these cancer cells [3].

In cardiomyocytes, FL3 induces the heterodimerization of PHB1 with Signal Transducer and Activator of Transcription 3 (STAT3), which is associated with phosphorylation of STAT3 [1]. This interaction occurs maximally at 15 minutes after FL3 treatment, coinciding with the peak of STAT3 phosphorylation [16] [21]. The phosphorylation of STAT3 is a crucial step in the cardioprotective mechanism of FL3, as demonstrated by experiments using the Janus kinase 2 (JAK2) inhibitor WP1066, which suppresses both STAT3 phosphorylation and the protective effect of FL3 in cardiomyocytes [1] [16].

| Signaling Pathway | Effect of FL3 | Cellular Outcome | Experimental Evidence |

|---|---|---|---|

| Akt/PHB | Inhibits interaction and PHB phosphorylation | Cell cycle arrest in cancer cells | siRNA knockdown studies [3] |

| STAT3 | Induces PHB1-STAT3 heterodimerization and STAT3 phosphorylation | Cardioprotection | JAK2 inhibitor studies [1] [16] |

The involvement of the JAK2/STAT3 pathway in FL3's mechanism of action is further supported by the finding that FL3 enhances phosphorylation of STAT3 in mitochondria in a time-dependent manner, correlating with PHB1 accumulation in the mitochondria [16] [17]. The JAK2/STAT3 pathway is a common signaling pathway that transduces signals from the extracellular environment to the nucleus upon binding of cytokines to their receptors [17]. FL3 appears to activate this pathway through its interaction with prohibitins, leading to downstream effects that depend on the cellular context [1] [17].

The modulation of these signaling pathways by FL3 demonstrates its ability to influence fundamental cellular processes through multiple mechanisms, contributing to its diverse pharmacological activities in different cell types and disease models [1] [3] [17].

Inhibition of Wnt/β-Catenin Signaling via Axin1 Induction

FL3 demonstrates significant inhibitory effects on the Wnt/β-catenin signaling pathway, a key regulator of cell proliferation and differentiation that is frequently dysregulated in cancer [5] [6]. The mechanism underlying this inhibition involves the induction of Axin1, a pivotal scaffold protein crucial for the formation of the β-catenin destruction complex [5]. RNA sequencing analysis has revealed that Axin1 expression is most significantly altered by FL3 treatment compared to other genes, with a highly significant increase in both mRNA and protein levels [5].

The induction of Axin1 by FL3 is dependent on prohibitin 1 (PHB1), as demonstrated by experiments showing that PHB1 deficiency in mice or human colorectal cancer tumor organoids abolishes FL3-induced expression of Axin1 [5] [6]. In colorectal cancer cells, FL3 treatment blocks phosphorylation of PHB1 at Threonine 258, resulting in its nuclear translocation and binding to the Axin1 promoter [6]. This mechanism provides a direct link between FL3's interaction with prohibitins and its effects on Wnt/β-catenin signaling [5] [6].

| Component | Normal Function | Effect of FL3 | Consequence |

|---|---|---|---|

| Axin1 | Core component of β-catenin destruction complex | Increased expression | Enhanced β-catenin degradation [5] |

| PHB1 | Scaffold protein with diverse functions | Blocked phosphorylation at Thr258 and nuclear translocation | Binding to Axin1 promoter [5] [6] |

| β-catenin | Transcriptional co-activator in Wnt signaling | Decreased levels | Reduced transcription of Wnt target genes [5] |

The inhibition of Wnt/β-catenin signaling by FL3 has significant implications for its anti-cancer activities, particularly in colorectal cancer where this pathway is frequently aberrantly activated [5] [6]. Experiments in colorectal cancer cell lines have shown that knockdown of Axin1 renders these cells resistant to FL3-induced β-catenin degradation, β-catenin transcriptional inactivation, and cell death, confirming that FL3's anti-cancer mechanism is dependent on Axin1-mediated degradation of β-catenin [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Li Q, Wang J, Ye J, Zheng X, Xiang X, Li C, Fu M, Wang Q, Zhang Z, Wu Y. The Maize Imprinted Gene Floury3 Encodes a PLATZ Protein Required for tRNA and 5S rRNA Transcription through Interaction with RNA Polymerase III. Plant Cell. 2017 Oct;29(10):2661-2675. doi: 10.1105/tpc.17.00576. Epub 2017 Sep 5. PubMed PMID: 28874509.

3: Yuan J, Greiner TC, Fu K, Smith LM, Aoun P, Chan WC, Bierman PJ, Bociek RG, Vose JM, Armitage JO, Weisenburger DD. Rituximab Improves the Outcome of Patients With Grade 3 Follicular Lymphoma Receiving Anthracycline-Based Therapy. Clin Lymphoma Myeloma Leuk. 2017 Aug;17(8):488-497.e2. doi: 10.1016/j.clml.2017.06.006. Epub 2017 Jun 16. PubMed PMID: 28842137.

4: Mustafa Ali M, Rybicki L, Nomani L, Rouphail B, Dean RM, Hill BT, Jagadeesh D, Pohlman B, Hsi ED, Smith MR. Grade 3 Follicular Lymphoma: Outcomes in the Rituximab Era. Clin Lymphoma Myeloma Leuk. 2017 Dec;17(12):797-803. doi: 10.1016/j.clml.2017.07.002. Epub 2017 Jul 13. PubMed PMID: 28789937.

5: Chen J, Wei D, Pohnert G. Rapid Estimation of Astaxanthin and the Carotenoid-to-Chlorophyll Ratio in the Green Microalga Chromochloris zofingiensis Using Flow Cytometry. Mar Drugs. 2017 Jul 19;15(7). pii: E231. doi: 10.3390/md15070231. PubMed PMID: 28753934; PubMed Central PMCID: PMC5532673.

6: Goodwin TJ, Huang L. Investigation of phosphorylated adjuvants co-encapsulated with a model cancer peptide antigen for the treatment of colorectal cancer and liver metastasis. Vaccine. 2017 May 2;35(19):2550-2557. doi: 10.1016/j.vaccine.2017.03.067. Epub 2017 Apr 3. PubMed PMID: 28385609; PubMed Central PMCID: PMC5448460.

7: Emhemmed F, Ali Azouaou S, Zhao Q, Appert-Collin A, Bennasroune A, Schini-Kerth VB, Muller CD, Désaubry L, Fuhrmann G. Pro-differentiating effects of a synthetic flavagline on human teratocarcinomal cancer stem-like cells. Cell Biol Toxicol. 2017 Jun;33(3):295-306. doi: 10.1007/s10565-016-9375-4. Epub 2016 Dec 15. PubMed PMID: 27981389.

8: Goodwin TJ, Zhou Y, Musetti SN, Liu R, Huang L. Local and transient gene expression primes the liver to resist cancer metastasis. Sci Transl Med. 2016 Nov 9;8(364):364ra153. PubMed PMID: 27831902; PubMed Central PMCID: PMC5512420.

9: Poongavanam V, Kongsted J. Binding affinity models for Falcipain inhibition based on the Linear Interaction Energy method. J Mol Graph Model. 2016 Nov;70:236-245. doi: 10.1016/j.jmgm.2016.06.008. Epub 2016 Jun 26. PubMed PMID: 27770746.

10: Wei QZ, Fu WY, Wang YZ, Qin XD, Wang J, Li J, Lou QF, Chen JF. Rapid identification of fruit length loci in cucumber (Cucumis sativus L.) using next-generation sequencing (NGS)-based QTL analysis. Sci Rep. 2016 Jun 7;6:27496. doi: 10.1038/srep27496. PubMed PMID: 27271557; PubMed Central PMCID: PMC4895147.

11: Koch K, Hoster E, Ziepert M, Unterhalt M, Ott G, Rosenwald A, Hansmann ML, Bernd W, Stein H, Pöschel V, Dreyling M, Trümper L, Löffler M, Schmitz N, Hiddemann W, Pfreundschuh M, Klapper W. Clinical, pathological and genetic features of follicular lymphoma grade 3A: a joint analysis of the German low-grade and high-grade lymphoma study groups GLSG and DSHNHL. Ann Oncol. 2016 Jul;27(7):1323-9. doi: 10.1093/annonc/mdw185. Epub 2016 Apr 26. PubMed PMID: 27117536.

12: Liu X, Lu YF, Guan X, Zhao M, Wang J, Li F. Characterizing novel metabolic pathways of melatonin receptor agonist agomelatine using metabolomic approaches. Biochem Pharmacol. 2016 Jun 1;109:70-82. doi: 10.1016/j.bcp.2016.03.020. Epub 2016 Mar 25. PubMed PMID: 27021842.

13: Zhang F, Luo D, Luo X, Chen Y, Xu J, Chen J, Zhuang H, Liu Y. [Expression and significance of HGAL and LMO2 in follicular lymphoma]. Zhonghua Bing Li Xue Za Zhi. 2016 Feb;45(2):83-5. doi: 10.3760/cma.j.issn.0529-5807.2016.02.003. Chinese. PubMed PMID: 26879427.

14: Whitehead B, Wu L, Hvam ML, Aslan H, Dong M, Dyrskjøt L, Ostenfeld MS, Moghimi SM, Howard KA. Tumour exosomes display differential mechanical and complement activation properties dependent on malignant state: implications in endothelial leakiness. J Extracell Vesicles. 2015 Dec 28;4:29685. doi: 10.3402/jev.v4.29685. eCollection 2015. PubMed PMID: 26714455; PubMed Central PMCID: PMC4695623.

15: Tsai PJ, Huang WC, Hsieh MC, Sung PJ, Kuo YH, Wu WH. Flavones Isolated from Scutellariae radix Suppress Propionibacterium Acnes-Induced Cytokine Production In Vitro and In Vivo. Molecules. 2015 Dec 24;21(1):E15. doi: 10.3390/molecules21010015. PubMed PMID: 26712724.

16: Qureshi R, Yildirim O, Gasser A, Basmadjian C, Zhao Q, Wilmet JP, Désaubry L, Nebigil CG. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity. PLoS One. 2015 Nov 4;10(11):e0141826. doi: 10.1371/journal.pone.0141826. eCollection 2015. PubMed PMID: 26536361; PubMed Central PMCID: PMC4633129.

17: Han J, Zhao Q, Basmadjian C, Désaubry L, Theiss AL. Flavaglines Ameliorate Experimental Colitis and Protect Against Intestinal Epithelial Cell Apoptosis and Mitochondrial Dysfunction. Inflamm Bowel Dis. 2016 Jan;22(1):55-67. doi: 10.1097/MIB.0000000000000592. PubMed PMID: 26398710; PubMed Central PMCID: PMC5600465.

18: Alloue-Boraud WA, N'Guessan KF, Djeni NT, Hiligsmann S, Djè KM, Delvigne F. Fermentation profile of Saccharomyces cerevisiae and Candida tropicalis as starter cultures on barley malt medium. J Food Sci Technol. 2015 Aug;52(8):5236-42. doi: 10.1007/s13197-014-1526-0. Epub 2014 Aug 31. PubMed PMID: 26243947; PubMed Central PMCID: PMC4519451.

19: Liu X, Lu Y, Guan X, Dong B, Chavan H, Wang J, Zhang Y, Krishnamurthy P, Li F. Metabolomics reveals the formation of aldehydes and iminium in gefitinib metabolism. Biochem Pharmacol. 2015 Sep 1;97(1):111-21. doi: 10.1016/j.bcp.2015.07.010. Epub 2015 Jul 23. PubMed PMID: 26212543.

20: Keeney M, Halley JG, Rhoads DD, Ansari MQ, Kussick SJ, Karlon WJ, Mehta KU, Dorfman DM, Linden MA. Marked Variability in Reported Minimal Residual Disease Lower Level of Detection of 4 Hematolymphoid Neoplasms: A Survey of Participants in the College of American Pathologists Flow Cytometry Proficiency Testing Program. Arch Pathol Lab Med. 2015 Oct;139(10):1276-80. doi: 10.5858/arpa.2014-0543-CP. Epub 2015 Feb 19. PubMed PMID: 25695342.